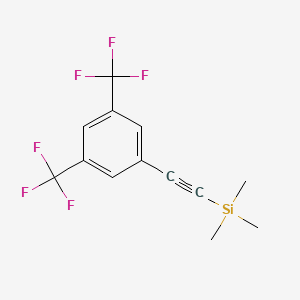

(3,5-Bis(trifluoromethyl)phenylethynyl)trimethylsilane

Descripción general

Descripción

(3,5-Bis(trifluoromethyl)phenylethynyl)trimethylsilane: is a chemical compound with the molecular formula C13H12F6Si and a molecular weight of 310.317 g/mol . It is characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a trimethylsilane group through an ethynyl linkage. This compound is known for its unique chemical properties and is used in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Bis(trifluoromethyl)phenylethynyl)trimethylsilane typically involves the reaction of 3,5-bis(trifluoromethyl)phenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Análisis De Reacciones Químicas

Types of Reactions: (3,5-Bis(trifluoromethyl)phenylethynyl)trimethylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction Reactions: The phenyl ring can undergo reduction reactions to form partially or fully hydrogenated products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as halides, amines, and alcohols. Reaction conditions typically involve the use of polar aprotic solvents and mild bases.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or hydrogen gas are used under elevated pressure and temperature.

Major Products Formed:

Substitution Reactions: Products include derivatives with various functional groups replacing the trimethylsilyl group.

Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.

Reduction Reactions: Products include partially or fully hydrogenated phenyl rings.

Aplicaciones Científicas De Investigación

Organic Synthesis

Building Block in Organic Chemistry

(3,5-Bis(trifluoromethyl)phenylethynyl)trimethylsilane serves as a crucial building block for synthesizing complex organic molecules. Its unique trifluoromethyl groups enhance the electronic properties of the resulting compounds, making them suitable for various applications in organic synthesis .

Reactivity

The compound can undergo various chemical reactions, including:

- Substitution Reactions : The trimethylsilyl group can be replaced by other functional groups.

- Oxidation Reactions : The ethynyl group can be oxidized to form carbonyl compounds.

- Reduction Reactions : The phenyl ring can be reduced to yield partially or fully hydrogenated products.

Materials Science

Modification of Material Properties

This compound is utilized in developing advanced materials with tailored properties. For instance, it has been incorporated into polydimethylsiloxane (PDMS) networks to modify their dielectric permittivity, demonstrating its potential in electronic applications .

| Application Area | Description |

|---|---|

| Polymer Development | Used to enhance properties of polymers like PDMS. |

| Coatings | Valuable in creating high-performance coatings due to its unique chemical structure. |

Medicinal Chemistry

Drug Discovery and Development

In the field of medicinal chemistry, this compound is investigated for its potential in drug discovery. The trifluoromethyl groups can influence biological activity and molecular interactions, making it a candidate for developing fluorinated pharmaceuticals .

Biological Research

Studying Molecular Interactions

Research involving this compound focuses on understanding how trifluoromethyl groups affect biological activity. It is also explored for its potential use in synthesizing biologically active compounds .

Case Study 1: Fluorinated Pharmaceuticals

A study highlighted the use of this compound as a precursor in synthesizing fluorinated pharmaceuticals. The unique properties imparted by the trifluoromethyl groups were shown to enhance bioactivity against specific targets .

Case Study 2: Material Modification

Research conducted by Nielsen et al. demonstrated that incorporating this compound into polymer matrices resulted in significant changes to their dielectric properties, making them suitable for electronic applications .

Mecanismo De Acción

The mechanism of action of (3,5-Bis(trifluoromethyl)phenylethynyl)trimethylsilane involves its interaction with molecular targets through the trifluoromethyl groups and the ethynyl linkage. These interactions can influence the electronic properties of the compound, leading to various chemical and biological effects. The specific pathways and molecular targets depend on the context of its application, such as in organic synthesis or biological studies .

Comparación Con Compuestos Similares

- 3,5-Bis(trifluoromethyl)phenylacetylene

- 3,5-Bis(trifluoromethyl)phenyltrimethylsilane

- 3,5-Bis(trifluoromethyl)phenylmethanol

Uniqueness: (3,5-Bis(trifluoromethyl)phenylethynyl)trimethylsilane is unique due to the presence of both trifluoromethyl groups and a trimethylsilane group. This combination imparts distinct electronic and steric properties, making it a valuable compound in various research and industrial applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its versatility .

Actividad Biológica

(3,5-Bis(trifluoromethyl)phenylethynyl)trimethylsilane is a compound that has garnered attention in both organic chemistry and biological research due to its unique structural features, particularly the trifluoromethyl groups and the phenylethynyl moiety. These characteristics contribute to its potential applications in drug discovery, materials science, and agrochemicals.

Chemical Structure and Properties

The compound consists of a phenyl ring substituted with two trifluoromethyl groups and an ethynyl linkage attached to a trimethylsilyl group. The presence of trifluoromethyl groups is known to enhance the lipophilicity and metabolic stability of compounds, which can significantly influence their biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl groups can modulate electronic properties, making the compound effective in influencing biological pathways. The ethynyl linkage can participate in chemical reactions that lead to the formation of reactive intermediates, potentially interacting with cellular components.

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies involving pyrazole derivatives demonstrated potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The incorporation of trifluoromethyl groups was found to enhance the pharmacodynamics and pharmacokinetics of these compounds.

2. Fungicidal Properties

Novel bis(trifluoromethyl)phenyl-based strobilurin analogues synthesized from this compound have shown effective fungicidal activity against pathogens such as Erysiphe graminis and Sphaerotheca fuliginea. These analogues outperformed traditional fungicides like metominostrobin and azoxystrobin .

3. Induction of Ferroptosis

Recent studies have explored the potential of alkyne-containing compounds, including those related to this compound, in inducing ferroptosis—a form of regulated cell death. These compounds interact with specific proteins like GPX4, leading to cytotoxic effects in cancer cells .

Table 1: Summary of Biological Activities

Propiedades

IUPAC Name |

2-[3,5-bis(trifluoromethyl)phenyl]ethynyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F6Si/c1-20(2,3)5-4-9-6-10(12(14,15)16)8-11(7-9)13(17,18)19/h6-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKOOLTNOOKPCAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402645 | |

| Record name | (3,5-Bis(trifluoromethyl)phenylethynyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618092-28-7 | |

| Record name | (3,5-Bis(trifluoromethyl)phenylethynyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.